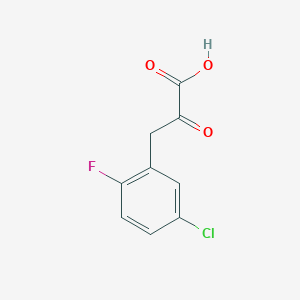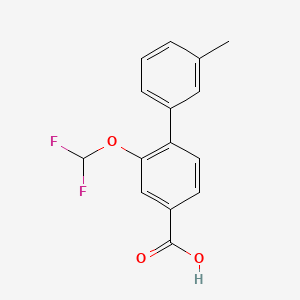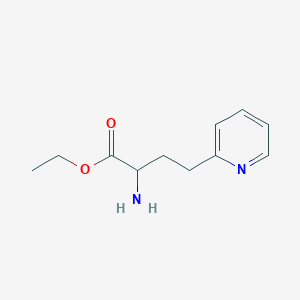
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxyl group, and a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with the use of continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced amine or alcohol derivative.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The Boc-protected amino group can be deprotected under acidic conditions, enabling the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Boc-amino-2-hydroxy-2,2,2-trifluoroethane: Similar structure but lacks the additional carbon in the backbone.
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluorobutane: Similar structure with an extended carbon chain.
Uniqueness
(S)-1-Boc-amino-2-hydroxy-3,3,3-trifluoropropane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The trifluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds.
Propiedades
Fórmula molecular |
C8H14F3NO3 |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]carbamate |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
Clave InChI |
NCSJLZBMIHPPLI-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)




![(3AS,7AS)-Octahydrofuro[3,4-C]pyridine](/img/structure/B13533744.png)
![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)

